![molecular formula C12H10N4O3S B4183195 N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)isonicotinamide](/img/structure/B4183195.png)
N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)isonicotinamide
Overview
Description
N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)isonicotinamide, also known as compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)isonicotinamide 1 is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects
Compound 1 has been shown to exhibit significant biochemical and physiological effects in various studies. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to possess antimicrobial activity against several bacterial and fungal strains. Additionally, it has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)isonicotinamide 1 for lab experiments is its relatively simple synthesis method. Additionally, it has been found to exhibit potent biological activity at low concentrations, making it a cost-effective option for researchers. However, one limitation of N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)isonicotinamide 1 is its limited solubility in water, which may affect its bioavailability in vivo.
Future Directions
There are several future directions for the study of N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)isonicotinamide 1. One potential area of research is the development of novel derivatives of N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)isonicotinamide 1 with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)isonicotinamide 1 and its potential applications in the treatment of various diseases. Finally, the development of efficient and scalable synthesis methods for N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)isonicotinamide 1 and its derivatives may facilitate their commercialization and clinical use.
Conclusion
In conclusion, N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)isonicotinamide 1 is a promising chemical N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)isonicotinamide with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)isonicotinamide 1 and its derivatives in various fields.
Scientific Research Applications
Compound 1 has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties.
properties
IUPAC Name |
N-[3-(carbamoylcarbamoyl)thiophen-2-yl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3S/c13-12(19)16-10(18)8-3-6-20-11(8)15-9(17)7-1-4-14-5-2-7/h1-6H,(H,15,17)(H3,13,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEPAMRUTVPKMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=C(C=CS2)C(=O)NC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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